1-(2,4-Dimethoxyphenyl)cyclopropanecarboxylic Acid
Overview
Description
1-(2,4-Dimethoxyphenyl)cyclopropanecarboxylic Acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity
Cyclopropanecarboxylic acids, including compounds related to 1-(2,4-Dimethoxyphenyl)cyclopropanecarboxylic acid, have been utilized as leading compounds for their biological activity. For instance, a study explored the synthesis and bioactivity of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds, indicating that certain derivatives exhibit excellent herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Molecular and Crystal Structures
The planarity of the cyclobutane ring in the crystal of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate has been studied, shedding light on the molecular and crystal structures of cyclopropane and cyclobutane derivatives. This research contributes to understanding the structural properties and potential applications of these compounds in various fields (Shabir et al., 2020).
Inhibition of Enzymes
Research on bromophenol derivatives with a cyclopropyl moiety, including the ring opening of cyclopropane with monoester, has shown that these derivatives are effective inhibitors of human carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. This suggests potential therapeutic applications for diseases such as Alzheimer's, Parkinson's, and ataxia (Boztaş et al., 2019).
Chiral Auxiliary and Protecting Group
The compound (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol has been used as an efficient chiral auxiliary in the cyclopropanation of alkenylboronic esters, demonstrating its utility in synthetic chemistry for creating boron-containing functionalized bicyclopropanes. This showcases the versatility of cyclopropane derivatives in complex synthetic pathways (Luithle & Pietruszka, 2000).
Insecticidal Activity
Polyenylcyclopropane carboxylic esters, derived from structures similar to this compound, have shown high insecticidal activity against various pests, indicating potential applications in agriculture and pest management. These findings underscore the importance of cyclopropane derivatives in developing new, effective insecticides (Ferroni et al., 2015).
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-8-3-4-9(10(7-8)16-2)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOSRQYGRHGCPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2(CC2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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